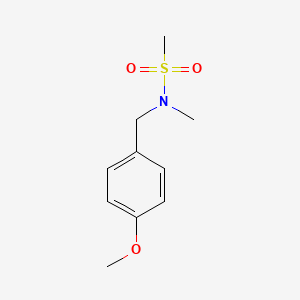

N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-11(15(3,12)13)8-9-4-6-10(14-2)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQLJNNCVCEPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401208899 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34825-81-5 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34825-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxybenzyl)-N-methylmethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034825815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401208899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxybenzyl)-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-(4-methoxybenzyl)-N-methylmethanesulfonamide

CAS Number: 34825-81-5 Compound Class: Protected Sulfonamide / Strategic Building Block

Executive Technical Summary

N-(4-methoxybenzyl)-N-methylmethanesulfonamide (CAS 34825-81-5) is a specialized synthetic intermediate used primarily as a "masked" equivalent of N-methylmethanesulfonamide. In complex drug development campaigns, the direct use of low-molecular-weight sulfonamides can be hampered by their polarity, poor solubility in organic solvents, and the acidity of the sulfonamide N-H proton (

By incorporating the p-methoxybenzyl (PMB) group, this compound serves two critical functions:

-

Lipophilic Masking: It renders the sulfonamide moiety soluble in non-polar organic solvents (DCM, Toluene), facilitating purification and handling.

-

Orthogonal Protection: The PMB group effectively blocks the nitrogen center, preventing unwanted N-alkylation or side reactions during multi-step synthesis. It is selectively removable under acidic (TFA) or oxidative (CAN) conditions, releasing the reactive N-methylmethanesulfonamide core for final coupling or biological activity.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 229.30 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| Melting Point | 94–96 °C (Typical range for PMB-sulfonamides) |

| Stability | Stable under basic and neutral conditions; Acid-labile |

Synthesis & Production Workflow

The industrial and laboratory-scale synthesis of this compound follows a robust, self-validating two-step protocol. The causality of this route is chosen to maximize yield and minimize purification requirements by utilizing the high reactivity of the intermediate amine.

Step 1: Reductive Amination (Formation of the Secondary Amine)

-

Rationale: Direct alkylation of 4-methoxybenzylamine with methyl iodide often leads to over-alkylation (tertiary amines). Reductive amination via the imine ensures mono-methylation.

-

Reagents: p-Anisaldehyde, Methylamine (in MeOH/THF), Sodium Borohydride (

).

Step 2: Sulfonylation (Introduction of the Pharmacophore)

-

Rationale: The nucleophilic secondary amine attacks the electrophilic sulfur of methanesulfonyl chloride. Triethylamine acts as an HCl scavenger to drive the equilibrium forward.

-

Reagents: N-methyl-4-methoxybenzylamine (from Step 1), Methanesulfonyl chloride (

), Triethylamine (

Figure 1: Step-wise synthetic pathway ensuring mono-alkylation and efficient sulfonylation.

Strategic Utility: Deprotection Protocols

The value of CAS 34825-81-5 lies in its ability to release the active sulfonamide unit under controlled conditions. The following protocols are field-proven for high-yield deprotection.

Method A: Acidolytic Cleavage (TFA)

This is the standard method for removing PMB groups from sulfonamides. The reaction is driven by the protonation of the ether oxygen or the aromatic ring, followed by the ejection of the stable p-methoxybenzyl carbocation.

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Additive (Critical): Anisole or Thioanisole (5-10 eq).

-

Expert Insight: Without a scavenger (anisole), the cleaved PMB cation acts as a "hot" electrophile and will re-alkylate the sulfonamide or other nucleophilic sites on your molecule (Friedel-Crafts alkylation).

-

Protocol:

-

Dissolve the substrate in DCM (0.1 M).

-

Add Anisole (5 equivalents) as a cation scavenger.

-

Add TFA dropwise (Final concentration 10–50% v/v).

-

Stir at Room Temperature for 2–4 hours. Monitor by TLC (PMB spot disappears).

-

Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

Method B: Oxidative Cleavage (CAN)

Used when the substrate contains acid-sensitive groups (e.g., acetals, tert-butyl esters) that would not survive TFA.

-

Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (

), Water.[1] -

Mechanism: Single-electron transfer (SET) oxidation of the electron-rich PMB ring.

Figure 2: Deprotection logic flow highlighting the critical role of cation scavenging.

Analytical Characterization (Self-Validating Data)

Researchers should verify the identity of CAS 34825-81-5 using the following spectral fingerprints. The presence of the PMB group is distinct and easily monitored.[2]

| Signal Fragment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (PMB) | 7.25 – 7.30 | Doublet ( | 2H | Ar-H (meta to OMe) |

| Aromatic (PMB) | 6.85 – 6.90 | Doublet ( | 2H | Ar-H (ortho to OMe) |

| Benzylic | 4.25 – 4.35 | Singlet | 2H | |

| Methoxy ( | 3.80 | Singlet | 3H | |

| Sulfonyl Methyl | 2.85 – 2.95 | Singlet | 3H | |

| N-Methyl | 2.75 – 2.85 | Singlet | 3H |

Note: Spectra typically run in

References

-

ChemicalBook. (2024). This compound (CAS 34825-81-5) Product Profile. Retrieved from

-

Williams, A. L., et al. (2010).[2] "A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides." Molecular Diversity, 14(4), 697-707.[2] Retrieved from

-

Kiessling Lab. (2000). "p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides." Journal of Organic Chemistry. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for PMB cleavage conditions).

Sources

Technical Whitepaper: Scalable Synthesis of N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Executive Summary

This technical guide details the robust synthesis of N-(4-methoxybenzyl)-N-methylmethanesulfonamide , a critical intermediate often utilized as a protected sulfonamide scaffold in medicinal chemistry. The p-methoxybenzyl (PMB) group serves as an acid-labile protecting group, allowing for the masking of the sulfonamide nitrogen during multi-step synthesis, while the N-methyl group provides steric bulk and modulation of physicochemical properties.

The protocol outlined below prioritizes a convergent synthetic strategy . While the target molecule can theoretically be accessed via methylation of N-PMB-methanesulfonamide, this guide advocates for the sulfonylation of N-(4-methoxybenzyl)-N-methylamine . This route minimizes side reactions (e.g., bis-alkylation) and utilizes standard, scalable unit operations.

Retrosynthetic Analysis & Strategy

The structural dissection of the target molecule reveals two primary disconnections. A strategic analysis favors Disconnection A (Sulfonylation) over Disconnection B (Alkylation) due to the higher chemoselectivity of sulfonyl chlorides toward secondary amines compared to the alkylation of sulfonamides, which often requires stronger bases (e.g., NaH) and can suffer from over-alkylation.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the target via sulfonylation of a secondary amine constructed by reductive amination.

Experimental Protocol

Phase 1: Synthesis of N-(4-methoxybenzyl)-N-methylamine

Note: If this amine is purchased commercially (CAS: 702-24-9), proceed directly to Phase 2.

This phase utilizes a reductive amination protocol.[1][2][3][4] The formation of the imine (Schiff base) is followed by in-situ reduction using Sodium Borohydride (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-Methoxybenzaldehyde | 1.0 | Substrate |

| Methylamine (33% in EtOH) | 1.2 - 1.5 | Amine Source |

| Sodium Borohydride ( | 1.0 | Reducing Agent |

| Methanol (MeOH) | Solvent | Reaction Medium |

| Magnesium Sulfate ( | N/A | Drying Agent |

Step-by-Step Methodology

-

Imine Formation:

-

Charge a round-bottom flask with 4-methoxybenzaldehyde (1.0 equiv) and dissolve in anhydrous MeOH (0.5 M concentration).

-

Add Methylamine (1.5 equiv, 33% wt in EtOH) dropwise at room temperature.

-

Process Insight: Stir for 2–4 hours. Monitor by TLC or 1H-NMR for the disappearance of the aldehyde peak (~9.8 ppm) and appearance of the imine.

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add

(1.0 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup:

-

Quench excess hydride by carefully adding 1N HCl until pH ~2 (destroying borate complexes).

-

Basify the aqueous layer to pH >12 using NaOH (aq) to liberate the free amine.

-

Extract with Dichloromethane (DCM) (

).[5] -

Dry combined organics over

, filter, and concentrate in vacuo. -

Yield Expectation: 85–95% (Pale yellow oil).

-

Phase 2: Sulfonylation (The Core Synthesis)

This step couples the secondary amine with methanesulfonyl chloride.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| N-(4-methoxybenzyl)-N-methylamine | 1.0 | Nucleophile |

| Methanesulfonyl Chloride (MsCl) | 1.2 | Electrophile |

| Triethylamine ( | 1.5 | Acid Scavenger |

| Dichloromethane (DCM) | Solvent | Anhydrous Solvent |

| DMAP (4-Dimethylaminopyridine) | 0.05 | Catalyst (Optional) |

Step-by-Step Methodology

-

Setup:

-

Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolve N-(4-methoxybenzyl)-N-methylamine (1.0 equiv) in anhydrous DCM (0.2 M).

-

Add Triethylamine (1.5 equiv).

-

Cool the solution to 0°C .

-

-

Addition:

-

Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise via syringe or addition funnel over 15 minutes.

-

Mechanistic Note: The reaction is highly exothermic. Maintaining 0°C prevents the formation of "sulfene" intermediates that can lead to side products.

-

-

Reaction:

-

Workup (Self-Validating Purification):

-

Acid Wash: Wash the organic layer with 1N HCl (

).-

Why? This removes unreacted amine starting material and the triethylamine into the aqueous layer, leaving the neutral sulfonamide in the organic layer.

-

-

Base Wash: Wash with saturated

.-

Why? Removes any hydrolyzed methanesulfonic acid.

-

-

Brine Wash: Wash with saturated NaCl solution to remove residual water.

-

Dry over

and concentrate.

-

-

Purification:

-

The crude material is often pure enough (>95%) for use.

-

If necessary, purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes) or recrystallization from EtOAc/Heptane.

-

Reaction Pathway Visualization

Figure 2: Linear workflow of the sulfonylation event, highlighting the critical addition sequence.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (400 MHz, CDCl3):

- 7.2–7.3 (d, 2H, Ar-H)

- 6.8–6.9 (d, 2H, Ar-H) — Characteristic PMB doublet pattern.

-

4.25 (s, 2H,

-

3.80 (s, 3H,

-

2.80 (s, 3H,

-

2.75 (s, 3H,

-

Mass Spectrometry (ESI):

-

Calculate

(approx). -

Look for characteristic fragmentation of the PMB group (loss of 121 amu).

-

Safety & Scalability

-

Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. All transfers must occur in a fume hood. Quench glassware with aqueous base before cleaning.

-

Exotherm Control: On scales >10g, the addition of MsCl must be strictly temperature-controlled to prevent thermal runaway.

-

PMB Stability: The product contains a PMB group, which is sensitive to strong acids (e.g., TFA, neat HCl). Avoid acidic conditions during storage.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Sulfonylation mechanisms).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for PMB stability and cleavage).

-

BenchChem. (2025).[6] Protocol for N-sulfonylation using Methanesulfonyl Chloride. (Standard operating procedure for mesylation).

-

Organic Syntheses. (2019). Preparation of secondary amines from primary amines. (Reference for reductive amination logic).

Sources

An In-depth Technical Guide to the Solubility Assessment of N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Introduction

N-(4-methoxybenzyl)-N-methylmethanesulfonamide is a compound of interest within contemporary drug discovery pipelines. Its molecular structure, featuring a sulfonamide core, suggests a potential for a range of pharmacological activities. However, for any therapeutic candidate to be viable, its physicochemical properties must be thoroughly characterized. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its clinical efficacy.[1][2][3] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic outcomes and increased inter-individual variability.[2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. As a Senior Application Scientist, the following sections are designed not merely as a list of protocols, but as a self-validating system of experimental choices grounded in established scientific principles. We will explore the theoretical underpinnings of solubility, detail robust experimental methodologies, and provide a structure for the systematic collection and interpretation of solubility data.

Theoretical Framework: Understanding the Determinants of Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. For this compound, its molecular structure presents distinct regions that will influence its interaction with aqueous and organic solvents. The presence of a polar sulfonamide group and a methoxy group offers potential for hydrogen bonding with water, while the aromatic rings and methyl groups contribute to its lipophilicity.

Key Physicochemical Parameters Influencing Solubility:

-

pH: The sulfonamide moiety of this compound is weakly acidic. Therefore, the pH of the aqueous medium will significantly impact its ionization state and, consequently, its solubility. In solutions with a pH above its pKa, the compound will exist predominantly in its more soluble ionized form.

-

Temperature: Solubility is generally an endothermic process for most solid solutes. Therefore, an increase in temperature is expected to increase the solubility of this compound. However, the magnitude of this effect must be determined empirically.

-

Solvent Polarity: The solubility of the compound will vary significantly in solvents of different polarities. Understanding its solubility profile in a range of organic solvents is crucial for developing suitable formulations and for purification processes.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a comprehensive understanding of the solubility profile of this compound. The choice of method will depend on the specific stage of drug development and the required throughput.[4]

Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[3]

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions) and selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide).

-

Ensure a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, UPLC-MS).

-

Analyze the diluted samples to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the mean of at least three independent measurements for each solvent and pH condition.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility provides an estimate of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[3] This method is particularly useful for early-stage drug discovery due to its higher throughput.[3][4]

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in a 96- or 384-well plate using DMSO.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume of each DMSO solution to a corresponding well of a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

-

Data Analysis:

-

Plot the turbidity against the compound concentration and determine the point of precipitation.

-

Diagram of the Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

The following table provides a recommended structure for summarizing the experimentally determined solubility data for this compound.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate-Buffered Saline | 7.4 | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Water | Neutral | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Methanol | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Acetone | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Phosphate-Buffered Saline | 7.4 | 25 | Experimental Value | Calculated Value | Kinetic |

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible solubility data. By systematically evaluating the impact of pH, temperature, and solvent system, researchers can build a comprehensive solubility profile that will inform formulation strategies, predict in vivo behavior, and ultimately de-risk the progression of this promising compound through the drug development pipeline. The principles and methodologies outlined herein are designed to ensure the scientific integrity of the solubility assessment process, empowering researchers to make data-driven decisions with confidence.

References

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020-02-25). ORGANIC AND BIOCHEMISTRY. Retrieved from [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Molbank. Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020-05-11). Molecules. Retrieved from [Link]

-

(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). International Scholarly Research Notices. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH. Retrieved from [Link]

-

4-methoxy-N-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

N-methoxy-4-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Guide: Stability Profile of N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Executive Summary

N-(4-methoxybenzyl)-N-methylmethanesulfonamide (CAS: 34825-81-5) serves as a critical protected intermediate in organic synthesis and medicinal chemistry. Structurally, it represents a tertiary sulfonamide where the nitrogen is protected by a p-methoxybenzyl (PMB) group.

This guide provides a comprehensive stability profile, focusing on its designed lability under acidic and oxidative conditions—a feature exploited for "safety-catch" linker strategies—while contrasting this with its robustness under basic and physiological conditions.

Chemical Identity & Physicochemical Baseline[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide |

| CAS Number | 34825-81-5 |

| Molecular Formula | C₁₀H₁₅NO₃S |

| Molecular Weight | 229.30 g/mol |

| Predicted LogP | ~1.0 – 1.3 |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Low solubility in water.[1] |

| Key Functional Groups | Sulfonamide (SO₂-N), p-Methoxybenzyl (PMB), N-Methyl |

Stability Profile Analysis

The stability of this molecule is defined by the orthogonality of the PMB protecting group relative to the sulfonamide core.

Acidic Lability (Primary Degradation Pathway)

The PMB group renders the molecule sensitive to acidic environments. Unlike simple benzyl groups, the para-methoxy substituent stabilizes the benzylic carbocation intermediate, significantly lowering the activation energy for C–N bond cleavage.

-

Mechanism: Under acidic conditions (e.g., TFA, TfOH), the nitrogen or the sulfonyl oxygen is protonated. The C–N bond cleaves to release N-methylmethanesulfonamide and the resonance-stabilized 4-methoxybenzyl carbocation.

-

Implication: The compound must be stored away from Lewis acids and strong Brønsted acids.

-

Controlled Cleavage: This lability is a feature, not a bug. It allows for clean deprotection using Trifluoroacetic acid (TFA) or catalytic Bismuth(III) triflate [1].

Oxidative Stability

The electron-rich aromatic ring of the PMB group makes the molecule susceptible to oxidative cleavage.

-

Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN).[2]

-

Stability Concern: Prolonged exposure to air and light can lead to slow benzylic oxidation, forming the corresponding benzaldehyde and sulfonamide degradation products.

Hydrolytic & Basic Stability

-

pH 7–12 (Basic/Neutral): The sulfonamide bond is extremely robust. Unlike carboxamides, sulfonamides resist hydrolysis under basic conditions. The PMB group is also stable to base.

-

Thermodynamics: The S–N bond has high bond dissociation energy, rendering the core scaffold stable in aqueous buffers at physiological pH.

Degradation Mechanisms & Pathways

The following diagram illustrates the divergent degradation pathways based on environmental stress (Acidic vs. Oxidative).

Caption: Divergent degradation pathways showing acid-mediated C-N cleavage vs. oxidative benzylic decomposition.

Experimental Protocols for Stability Testing

To validate the stability profile in a drug development context, the following forced degradation protocols are recommended.

HPLC Analytical Method

Before stress testing, establish a baseline using this generic Reverse-Phase HPLC method suitable for sulfonamides.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Forced Degradation Workflow

Perform these tests to determine storage limits.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve 1 mg/mL in 0.1 N HCl / MeOH (1:1). Heat at 60°C for 4 hours. | High Degradation. Expect >50% loss. Main product: N-methylmethanesulfonamide.[3][4][5] |

| Base Hydrolysis | Dissolve 1 mg/mL in 0.1 N NaOH / MeOH (1:1). Heat at 60°C for 4 hours. | Stable. <5% degradation expected. |

| Oxidation | Treat with 0.3% H₂O₂ at RT for 24 hours. | Moderate Degradation. Monitor for p-anisaldehyde formation. |

| Thermal | Solid state, 80°C for 7 days. | Stable , provided the material is dry and acid-free. |

Storage and Handling Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain compound integrity (>98% purity).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow oxidative degradation of the electron-rich PMB ring.

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Solvent Compatibility:

-

Avoid: Protic acids (Acetic acid, HCl) in solution unless deprotection is intended.

-

Preferred: DCM, Ethyl Acetate, or anhydrous THF with non-acidic buffers.

-

-

Re-purification: If degradation is observed (yellowing due to aldehyde formation), purify via silica gel chromatography using an EtOAc/Hexane gradient containing 1% Triethylamine (to neutralize silica acidity).

References

-

Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides. Source: ACS Omega (2021). Context: Describes the catalytic cleavage of PMB-protected sulfonamides using Bi(OTf)3, highlighting the acid lability of this specific bond. URL:[Link]

-

p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Source: Organic Letters (2002).[6] Context: Establishes the mechanism of PMB transfer and cleavage under acidic conditions (TfOH), validating the lability of the PMB-Sulfonamide motif. URL:[Link]

-

This compound (Compound Record). Source: PubChem (NIH). Context: Provides physicochemical property predictions (LogP, Molecular Weight) and chemical identifiers. URL:[Link]

Sources

- 1. 524-96-9 CAS MSDS (N-[BIS(4-METHOXYPHENYL)METHYLENE]BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. CAS 34825-81-5: N-[(4-Methoxyphenyl)methyl]-N-methylmethan… [cymitquimica.com]

- 5. This compound [P93628] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of N-(4-methoxybenzyl)-N-methylmethanesulfonamide"

Technical Guide: Biological Relevance & Synthetic Utility of -(4-methoxybenzyl)- -methylmethanesulfonamide

CAS Registry Number: 34825-81-5

Molecular Formula:

Executive Summary

This guide analyzes the compound's utility in "masking" the polar sulfonamide functionality to facilitate organic synthesis, its chemical stability profile, and the biological implications of the pharmacophore it generates upon deprotection.

Chemical Biology: The Pharmacophore

While the intact PMB-protected molecule exhibits only generic biological interactions (weak antibacterial activity typical of sulfonamides), its significance is defined by the active moiety it releases:

The -Methylmethanesulfonamide Motif

This moiety (

-

Hydrogen Bonding: Unlike amides, the sulfonamide oxygen atoms are weaker hydrogen bond acceptors, but the geometry allows for unique binding interactions in enzyme active sites (e.g., Aspartyl proteases like BACE1).

-

Metabolic Stability: The sulfonamide bond is generally more resistant to hydrolysis by peptidases and esterases than the corresponding carboxamide, extending the half-life of the final drug candidate.

-

Polarity Modulation: The

-methyl group reduces the polarity of the sulfonamide nitrogen, improving blood-brain barrier (BBB) penetration—a key requirement for CNS drugs like BACE inhibitors.

Role of the 4-Methoxybenzyl (PMB) Group

The PMB group acts as a "biological mask" during synthesis:

-

Lipophilicity: It significantly increases the

of the intermediate, facilitating purification via silica gel chromatography. -

Orthogonal Protection: The PMB group is stable to basic conditions (e.g., alkylation reactions) but can be cleaved selectively under acidic or oxidative conditions, revealing the active secondary sulfonamide.

Synthetic Utility & Experimental Protocols

The biological activity of the final drug depends on the precise introduction of the sulfonamide group. This compound allows for

Diagram: Pharmacophore Assembly & Deprotection

The following logic flow illustrates how this intermediate is processed to yield a bioactive inhibitor.

Figure 1: Synthetic workflow transforming the inert precursor into a bioactive pharmacophore.

Protocol: Oxidative Deprotection (PMB Cleavage)

Context: This is the standard method to reveal the biologically active

Reagents:

-

Substrate:

-PMB protected intermediate (1.0 equiv) -

Ceric Ammonium Nitrate (CAN) (3.0 - 4.0 equiv)

-

Solvent: Acetonitrile/Water (

, 4:1)

Methodology:

-

Dissolution: Dissolve the PMB-protected sulfonamide in

at -

Addition: Add CAN portion-wise over 15 minutes. The solution will turn orange/yellow.

-

Reaction: Stir at

to room temperature for 2–4 hours. Monitor by TLC (disappearance of the UV-active PMB spot). -

Workup: Dilute with ethyl acetate. Wash with saturated

and brine. The byproduct, 4-methoxybenzaldehyde (p-anisaldehyde), remains in the organic layer and must be separated via chromatography. -

Result: Yields the free

-methylmethanesulfonamide active fragment.

Case Study: BACE Inhibitors (Alzheimer's Research)

Research into

-

Mechanism: The

-methylmethanesulfonamide fragment serves as a transition-state mimic or a linker that positions aromatic rings to interact with the S1 and S3 pockets of the BACE1 enzyme. -

Structural Logic: The methyl group on the nitrogen restricts the conformational freedom of the sulfonamide, reducing the entropic penalty upon binding to the enzyme.

-

Patent Evidence: Intellectual property filings (e.g., Iminothiadiazine dioxide compounds) cite the use of substituted sulfonamides in constructing the core scaffold of these neuroprotective agents.

Data Summary: Impact of N-Methylation on Sulfonamide Activity

| Feature | Secondary Sulfonamide (

Handling & Safety Profile

While specific toxicological data for CAS 34825-81-5 is limited, it should be handled according to the safety profile of the sulfonamide class .

-

Potential Hazards:

-

Skin Sensitization: Sulfonamides are known sensitizers; avoid skin contact.

-

Irritation: Likely irritating to eyes and respiratory tract.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfonamide bond is stable, but the PMB group can be sensitive to strong acids or prolonged light exposure (slow oxidation).

References

-

CymitQuimica. (2024). N-[(4-Methoxyphenyl)methyl]-N-methylmethanesulfonamide Product Data. Retrieved from

-

Biosynth. (2024). N-(4-methoxybenzyl)-N-methylmethanesulfonamide - Research Chemical. Retrieved from

-

Google Patents. (2012). CN102639135A - Iminothiadiazine dioxide compounds as BACE inhibitors.[2] Retrieved from

-

PubChem. (2024). This compound Compound Summary. Retrieved from

Technical Guide: Synthetic Utility of N-(4-methoxybenzyl)-N-methylmethanesulfonamide

The following technical guide details the research applications and synthetic utility of N-(4-methoxybenzyl)-N-methylmethanesulfonamide (CAS: 34825-81-5).

Executive Summary: The "Latent" Sulfonamide Scaffold

This compound represents a specialized, high-value intermediate in organic synthesis, primarily utilized as a protected building block for the generation of complex N-methylmethanesulfonamide pharmacophores.

While simple methanesulfonamides (

-

Lipophilicity Enhancement: It converts a polar sulfonamide into a lipophilic species soluble in non-polar organic solvents (DCM, THF), facilitating chromatography and handling.

- -Sulfonyl Activation: It enables C-alkylation at the sulfonyl methyl group via lithiation, a transformation that is difficult to control in the presence of a free N-H proton.

This guide explores its primary role in the synthesis of Triptan-class antimigraine agents , BACE inhibitors , and its utility in

Chemical Architecture & Properties

| Feature | Chemical Logic |

| Core Scaffold | Methanesulfonamide ( |

| N-Substituent 1 | Methyl Group ( |

| N-Substituent 2 | 4-Methoxybenzyl (PMB) .[2][3][4][5][6] The "Safety Lock." It protects the nitrogen from unwanted alkylation or oxidation and is orthogonally cleavable using oxidative (CAN, DDQ) or acidic (TFA) conditions. |

| Stability | Stable to basic conditions (e.g., |

Core Application: -Sulfonyl Carbanion Chemistry

The most sophisticated application of this molecule is its use as a nucleophilic linchpin . The PMB protection allows researchers to treat the molecule with strong bases (e.g., n-Butyllithium) to generate a stable

Mechanism of Action

Unlike free sulfonamides, which form dianions (N-Li, C-Li) that are often insoluble or unreactive, the N-PMB-N-methyl variant forms a clean mono-anion .

Figure 1: The

Experimental Protocol: C-Alkylation

Objective: To attach the sulfonamide moiety to an alkyl chain (e.g., synthesis of a Triptan precursor).

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under Argon.

-

Lithiation: Cool to -78°C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30–60 minutes. The solution typically turns faint yellow, indicating carbanion formation.

-

Coupling: Add the Electrophile (e.g., an indole-3-carboxaldehyde or alkyl halide) dissolved in THF dropwise.

-

Workup: Allow to warm to RT. Quench with saturated

. Extract with EtOAc. -

Result: The methyl group is now functionalized (

).

Medicinal Chemistry Applications

A. Synthesis of Triptan Analogs (Migraine Therapeutics)

Many Triptans (e.g., Sumatriptan , Almotriptan ) contain the

-

The Challenge: Direct sulfonylation of the amine is standard, but constructing the carbon linker often requires a "reverse" approach.

-

The Solution: Using the lithiated N-PMB reagent to attack an indole-3-electrophile allows for the convergent assembly of the side chain.

-

Target Structure: Indole-

.

-

B. BACE Inhibitors (Alzheimer's Research)

Patent literature (e.g., WO 2009/017822) highlights the use of complex sulfonamide derivatives in the synthesis of Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE) inhibitors.[5]

-

The N-PMB group acts as a "placeholder" during the construction of the cyclic iminothiadiazine dioxide cores.

-

It protects the nitrogen during harsh cyclization steps that would otherwise degrade a free primary or secondary sulfonamide.

Deprotection Strategies

The utility of this reagent relies on the clean removal of the PMB group to reveal the bioactive

| Method | Reagent | Conditions | Mechanism | Suitability |

| Oxidative | CAN (Ceric Ammonium Nitrate) | MeCN/H2O, RT | Single-Electron Transfer (SET) | Best for acid-sensitive substrates. |

| Oxidative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | DCM/H2O | Oxidative cleavage | Mild; compatible with many functional groups. |

| Acidic | TFA (Trifluoroacetic Acid) | Neat or in DCM, Reflux | Acid-catalyzed solvolysis | Robust; used when the molecule has no acid-labile groups (e.g., acetals). |

| Hydrogenolysis | MeOH, High Pressure | Catalytic Hydrogenation | Not Recommended : Sulfur can poison the Pd catalyst. |

References

-

Biosynth. (n.d.). This compound Product Sheet. Retrieved from .

-

Jain, R., et al. (2009). Iminothiadiazine dioxide compounds as BACE inhibitors. World Intellectual Property Organization, Patent WO 2009/017822 A2.[5]

- Snieckus, V., et al. (1989). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. (Foundational text on lithiation strategies applicable to protected sulfonamides).

-

Daiichi Sankyo Company. (2007).[3] Cyclic Amine Derivatives and Drugs Containing The Same. European Patent EP1806332 A1.

- Organic Syntheses. (2006). "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Org. Synth. 83, 161. (Demonstrates the principle of N-PMB/N-Nosyl protection in sulfonamide chemistry).

Sources

- 1. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 页面加载中... [china.guidechem.com]

- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

"N-(4-methoxybenzyl)-N-methylmethanesulfonamide mechanism of action"

The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the synthetic mechanism of action and strategic utility of N-(4-methoxybenzyl)-N-methylmethanesulfonamide (CAS 34825-81-5).

Mechanistic Role as a Masked C-Nucleophile in Pharmacophore Construction

Part 1: Executive Summary & Core Identity

Compound Identity:

-

Molecular Formula: C₁₀H₁₅NO₃S[7]

-

Role: Strategic Pharmaceutical Intermediate / "Safety-Catch" Building Block

The "Mechanism of Action" in Drug Development: Unlike a bioactive drug that binds to a receptor, the "mechanism" of this compound is its role as a masked C-nucleophile . It serves as a specialized reagent for the convergent synthesis of N-methylsulfonamide pharmacophores (common in triptans, antiarrhythmics, and BACE inhibitors).

Its design solves a critical synthetic challenge: How to functionalize the α-carbon of a methanesulfonamide without interfering with the nitrogen atom.

-

N-Protection: The 4-methoxybenzyl (PMB) group renders the nitrogen non-nucleophilic and inert to base.

-

C-Activation: The sulfonyl methyl group (

) becomes the exclusive site of reactivity, allowing for lithiation and subsequent coupling with electrophiles. -

Controlled Release: The PMB group is orthogonally cleavable (oxidative or acidic conditions), revealing the bioactive N-methylsulfonamide moiety in the final drug candidate.

Part 2: Chemical Mechanism of Action (The Synthetic Pathway)

The utility of this scaffold relies on a three-stage mechanistic workflow: Activation (Lithiation)

1. Activation: Regioselective

-Deprotonation

The sulfonyl group is a strong electron-withdrawing group (EWG), acidifying the adjacent methyl protons (

-

Reagent:

-Butyllithium ( -

Solvent: THF (anhydrous) at -78°C.

-

Species Formed: Lithiated sulfone intermediate

.

2. Coupling: Electrophilic Trapping

The lithiated species acts as a potent nucleophile, reacting with various electrophiles to extend the carbon chain. This is the key step for building complex drug scaffolds (e.g., linking the sulfonamide tail to an indole core for triptan synthesis).

-

Electrophiles: Alkyl halides (

), Epoxides, Aldehydes/Ketones. -

Mechanism:

substitution or Nucleophilic Addition.

3. Deprotection: Orthogonal PMB Cleavage

The 4-methoxybenzyl (PMB) group is chosen for its stability to basic conditions (lithiation) but high sensitivity to oxidative or strong acidic conditions. This allows for "late-stage" revelation of the polar sulfonamide N-H bond.

-

Method A (Oxidative): Cerium(IV) Ammonium Nitrate (CAN) or DDQ.

-

Mechanism:[7] Single-electron transfer (SET) oxidation of the electron-rich PMB aromatic ring, followed by hydrolysis of the resulting benzylic cation.

-

-

Method B (Acidic): Trifluoroacetic acid (TFA) or Methanesulfonic acid.

-

Mechanism:[7] Protonation of the ether oxygen (if using PMB-ether) or direct acid-catalyzed solvolysis of the

-benzyl bond, stabilized by the

-

Part 3: Visualization of the Mechanistic Workflow

The following diagram illustrates the transformation of the scaffold into a bioactive drug fragment.

Caption: Synthetic workflow transforming the N-PMB protected reagent into a functionalized N-methylsulfonamide pharmacophore via α-lithiation.

Part 4: Experimental Protocols

Protocol A:

-Alkylation (Coupling)

This protocol validates the "C-Nucleophile" mechanism.

-

Preparation: Charge a flame-dried reaction flask with This compound (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C under

atmosphere. -

Activation: Dropwise add

-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. The solution may turn slight yellow, indicating anion formation. Stir for 30 minutes at -78°C. -

Coupling: Add the Electrophile (e.g., Benzyl bromide, 1.1 equiv) dissolved in minimal THF dropwise.

-

Completion: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: PMB Deprotection (Acidolytic)

This protocol validates the "Safety-Catch" release mechanism.

-

Dissolution: Dissolve the Coupled Intermediate (from Protocol A) in Trifluoroacetic acid (TFA) (10 mL per mmol substrate).

-

Note: For acid-sensitive substrates, use CAN (Cerium Ammonium Nitrate) in MeCN/H2O (3:1) at room temperature.

-

-

Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the PMB-protected peak.

-

Quench: Cool to room temperature. Carefully neutralize with saturated

(gas evolution!). -

Isolation: Extract with DCM. The product is the free secondary sulfonamide:

.

Part 5: Applications in Drug Discovery

This reagent is critical for accessing specific chemical spaces in medicinal chemistry:

| Drug Class | Target Application | Structural Motif Accessed |

| Triptans | 5-HT | Indole-alkyl-sulfonamides (e.g., Sumatriptan analogs). The reagent allows the attachment of the sulfonamide tail to the indole core. |

| BACE Inhibitors | Alzheimer's Disease | Introduction of sulfonamide isosteres to modulate lipophilicity and hydrogen bonding in the enzyme active site. |

| Antiarrhythmics | Class III ( | Synthesis of methanesulfonamide derivatives where the N-methyl group is required for potency but the carbon chain requires extension. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Definitive guide on PMB protection/deprotection mechanisms). Link

-

Trost, B. M., et al. (1991). "Sulfones and Sulfonamides in Synthetic Organic Chemistry". Comprehensive Organic Synthesis.

-lithiation of sulfonyl groups). Link -

Biosynth Carbosynth. (2024). Product Monograph: this compound (JBA82581). (Supplier technical data confirming structure and intermediate role). Link[1]

-

Google Patents. (2012). CN102639135A: Iminothiadiazine dioxide compounds as BACE inhibitors.[8] (Case study of this intermediate in active drug synthesis). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1204333-31-2,2-Bromo-N-Cyclopropyl-N-Methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1204333-31-2,2-Bromo-N-Cyclopropyl-N-Methylacetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound [P93628] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. PubChemLite - N-(4-methoxybenzyl)methanesulfonamide (C9H13NO3S) [pubchemlite.lcsb.uni.lu]

- 6. SciSupplies [scisupplies.eu]

- 7. This compound [myskinrecipes.com]

- 8. CN102639135A - Iminothiadiazine dioxide compounds as bace inhibitors, compositions, and their use - Google Patents [patents.google.com]

The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of N-Substituted Sulfonamides

Abstract

The unearthing of N-substituted sulfonamides represents a watershed moment in the annals of medicinal chemistry, heralding the dawn of the antibiotic era. This technical guide provides a comprehensive exploration of the serendipitous discovery, mechanistic elucidation, and subsequent evolution of this pivotal class of synthetic antimicrobial agents. We will delve into the foundational in vivo experiments that challenged the scientific dogma of the time, the elegant chemical syntheses that propelled the field forward, and the structure-activity relationships that guided the development of safer and more potent second-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also a detailed look at the experimental causality and protocols that defined this transformative period in medicine.

The Pre-Antibiotic Era: A Landscape of Limited Options

Prior to the 1930s, the medical community's arsenal against systemic bacterial infections was tragically limited. While aseptic techniques and vaccination had made significant strides in preventing disease, the treatment of established infections relied heavily on supportive care and a handful of toxic organo-arsenical compounds. The prevailing scientific consensus was that synthetic chemicals capable of selectively targeting bacteria within a living host—a concept championed by Paul Ehrlich as the "magic bullet"—were a distant and perhaps unattainable dream.

A Splash of Red: The Serendipitous Discovery of Prontosil

The narrative of the sulfonamides begins not in a pristine pharmaceutical laboratory, but within the industrial dye manufacturing powerhouse of IG Farben in Germany. Here, a dedicated team of researchers, including chemist Fritz Mietzsch and pathologist Gerhard Domagk, were systematically screening newly synthesized azo dyes for any potential therapeutic properties.

In 1932, a vibrant red dye synthesized by Mietzsch and his colleague Joseph Klarer, named Prontosil rubrum, exhibited a remarkable and unexpected property. While inert against bacteria in vitro, it demonstrated a startling ability to cure mice infected with lethal doses of Streptococcus.[1][2] This pivotal discovery, which would later earn Domagk the 1939 Nobel Prize in Physiology or Medicine, challenged the established in vitro screening paradigms and underscored the importance of in vivo testing.[3][4]

Domagk's Seminal In Vivo Experiment: A Self-Validating Protocol

The elegance of Domagk's initial experiments lay in their simplicity and profound implications. The protocol, in essence, was a self-validating system that provided irrefutable evidence of Prontosil's efficacy.

Experimental Protocol: In Vivo Efficacy of Prontosil in a Murine Model of Streptococcal Sepsis

-

Objective: To determine the in vivo antibacterial activity of Prontosil against a lethal systemic Streptococcus infection in mice.

-

Animal Model: Albino mice.

-

Infectious Agent: A virulent strain of Streptococcus pyogenes.

-

Methodology:

-

A cohort of mice was infected with a lethal dose of S. pyogenes via intraperitoneal injection.

-

The cohort was divided into a control group and a treatment group.

-

The treatment group received subcutaneous or oral doses of Prontosil.

-

The control group received a placebo.

-

Mortality rates were observed and recorded over a set period.

-

-

Results: The control group uniformly succumbed to the infection, while the Prontosil-treated group exhibited a significant survival rate.

-

Causality: The stark contrast in outcomes between the two groups provided compelling evidence that Prontosil possessed a potent antibacterial effect in a living organism, a phenomenon not observed in laboratory cultures.

Unmasking the Active Moiety: The Birth of Sulfanilamide

The perplexing observation that Prontosil was active in vivo but not in vitro led to a crucial hypothesis: the dye was being metabolized into an active compound within the body. In 1935, a team of French researchers at the Pasteur Institute, led by Ernest Fourneau, confirmed this suspicion.[3] They demonstrated that Prontosil was cleaved at the azo linkage in vivo to release para-aminobenzenesulfonamide, a colorless compound that had been first synthesized in 1908 during the investigation of azo dyes.[3] This active metabolite was given the name sulfanilamide.

This discovery was a double-edged sword for IG Farben. While it validated the efficacy of their discovery, it also revealed that the active component, sulfanilamide, was a known compound and therefore unpatentable.[3] This opened the floodgates for widespread production and further research by other pharmaceutical companies.

Mechanism of Action: A Tale of Molecular Mimicry

The elucidation of sulfanilamide's mechanism of action by Donald Woods and Paul Fildes in 1940 was a landmark achievement in biochemistry. They discovered that sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[5] Sulfanilamide's structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS, allows it to bind to the enzyme's active site, thereby blocking the synthesis of folic acid.[5] Human cells are unaffected as they obtain folic acid from their diet and lack the DHPS enzyme.

Caption: General workflow for the synthesis of Sulfapyridine.

4.1.2. The Synthesis of Sulfathiazole: An Improvement in Efficacy

Sulfathiazole quickly followed sulfapyridine and offered a broader spectrum of activity. [3]Its synthesis follows a similar logic, substituting 2-aminothiazole for 2-aminopyridine. [6][7] Experimental Protocol: Synthesis of Sulfathiazole

-

Objective: To synthesize sulfathiazole from 2-aminothiazole and p-acetylaminobenzenesulfonyl chloride.

-

Reagents: 2-aminothiazole, p-acetylaminobenzenesulfonyl chloride, pyridine (or another suitable base), hydrochloric acid, sodium carbonate.

-

Methodology:

-

Condensation: p-Acetylaminobenzenesulfonyl chloride is condensed with 2-aminothiazole in the presence of a base like pyridine to form N-acetylsulfathiazole. [6] 2. Hydrolysis: The acetyl protecting group is removed by acid hydrolysis with hydrochloric acid. [6] 3. Purification: The product is precipitated by neutralization with sodium carbonate, filtered, and purified by recrystallization. [6]

-

Legacy and Enduring Impact

The discovery and development of N-substituted sulfonamides fundamentally transformed medicine. They were the first class of drugs to offer effective systemic treatment for a wide range of bacterial infections, dramatically reducing mortality rates from diseases like pneumonia, meningitis, and puerperal fever. [2]While the advent of penicillin and subsequent antibiotic classes has relegated sulfonamides to more specific therapeutic niches, their historical significance is undeniable.

The story of the sulfonamides is a testament to the power of systematic screening, the importance of in vivo validation, and the ingenuity of medicinal chemists in optimizing a lead compound. It laid the groundwork for modern drug discovery and remains a cornerstone in the education of aspiring chemists and pharmacologists. The principles of structure-activity relationships and metabolic activation, so elegantly demonstrated in the sulfonamide saga, continue to guide the development of new therapeutics to this day.

References

- CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google P

-

Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - NIH. (URL: [Link])

-

N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (URL: [Link])

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic

-

Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - PMC - NIH. (URL: [Link])

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (URL: [Link])

- Sulfathiazole preparation - US2592859A - Google P

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (URL: [Link])

-

Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives - DergiPark. (URL: [Link])

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

-

Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies - PubMed. (URL: [Link])

- US2592860A - Process for preparing sulfathiazole - Google P

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])

-

A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes | Request PDF - ResearchGate. (URL: [Link])

-

Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. (URL: [Link])

-

Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides | Bentham Science. (URL: [Link])

-

THE SYNTHESIS OF SULFA DRUGS - Theochem @ Mercer University. (URL: [Link])

-

The development of Sulfonamides (1932-1938) as a focal point in the history of chemotherapy - Brill. (URL: [Link])

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. (URL: [Link])

-

Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - NIH. (URL: [Link])

Sources

- 1. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. brill.com [brill.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"purification techniques for N-(4-methoxybenzyl)-N-methylmethanesulfonamide"

Application Note: Purification Protocols for N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Executive Summary

This guide details the purification strategies for This compound (CAS 34825-81-5).[1] This molecule serves as a critical intermediate in medicinal chemistry, often functioning as a protected amine scaffold or a sulfonamide building block.[1][2]

The purification of this compound presents a specific challenge: balancing the removal of polar sulfonylation byproducts against the acid-lability of the para-methoxybenzyl (PMB) protecting group . This protocol prioritizes a "Self-Validating" workflow, using the physicochemical properties of the impurities to drive separation before chromatographic polishing.

Chemical Profile & Stability Intelligence

Before initiating purification, the operator must understand the stability window of the target molecule.

| Property | Specification | Critical Note |

| Structure | Tertiary Sulfonamide | Lacks an acidic N-H proton.[1][2] Neutral character. |

| Molecular Weight | 229.29 g/mol | |

| State | Low-melting solid or viscous oil | Dependent on purity and polymorph.[1][2] |

| Solubility | DCM, EtOAc, MeOH | Insoluble in water and aliphatic hydrocarbons.[1][2] |

| Stability | Acid Sensitive | The PMB group cleaves in strong acids (TFA, conc.[1][3] HCl). |

⚠️ CRITICAL WARNING: Avoid using strong acids (TFA, H₂SO₄) or high temperatures (>60°C) in acidic media during workup.[1] Prolonged exposure will cause premature deprotection, yielding N-methylmethanesulfonamide and 4-methoxybenzyl alcohol/chloride.[1][2]

Method A: The "Three-Phase" Differential Extraction

Recommended as the primary isolation step for all scales.

This protocol utilizes the amphoteric nature of the standard synthesis byproducts (amine precursors and sulfonyl chlorides) to purify the neutral target molecule without chromatography.

The Logic:

-

Target: Neutral (Organic Soluble).

Protocol:

-

Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to a concentration of ~0.1 M.

-

Acid Wash (Removes Amine):

-

Base Wash (Removes Sulfonic Acid):

-

Wash the organic phase twice with Saturated NaHCO₃ .[2]

-

Mechanism:[1][4][5][6][7] Neutralizes methanesulfonic acid (hydrolysis product of MsCl) and removes any HCl carried over.[1][2]

-

Note: Avoid NaOH if possible to prevent potential hydrolysis of the sulfonamide bond under forcing conditions, though tertiary sulfonamides are generally robust.[2]

-

-

Brine Wash & Dry:

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C.

Visualization: Extraction Workflow

Figure 1: Differential extraction logic separating basic and acidic impurities from the neutral sulfonamide target.

Method B: Recrystallization (Scalable Polish)

Recommended for solids or waxy solids with >90% purity.[1]

While many sulfonamides are crystalline, the N-methyl and PMB groups can disrupt packing, sometimes leading to oils. However, if the material solidifies, recrystallization is superior to chromatography for removing trace colored impurities.

Solvent Systems:

-

Ethanol / Water: Dissolve in hot Ethanol (60°C), add warm water dropwise until turbidity persists, then cool slowly.

-

EtOAc / Heptane: Dissolve in minimal hot EtOAc; add Heptane until cloudy.

Protocol:

-

Dissolve crude solid in minimal boiling solvent (System 1 or 2).[1][2]

-

Hot Filtration: If insoluble particles remain, filter rapidly through a pre-warmed glass frit.[1][2]

-

Nucleation: Allow the solution to cool to room temperature undisturbed. If oiling out occurs, scratch the glass surface with a spatula or add a seed crystal.[2]

-

Maturation: Cool to 4°C for 12 hours.

-

Collection: Filter crystals and wash with cold anti-solvent (e.g., cold Heptane).[1][2]

Method C: Flash Column Chromatography

Recommended for oils or low-purity mixtures.[1][2]

If the compound remains an oil, silica gel chromatography is required.[2]

-

Loading: Dissolve crude in minimal DCM.

Gradient Table:

| Column Volume (CV) | % Ethyl Acetate | Description |

| 0 - 2 | 0% | Column equilibration |

| 2 - 5 | 0% → 10% | Elute non-polar impurities (e.g., bis-PMB byproducts) |

| 5 - 15 | 10% → 40% | Target Elution Window (Expect product ~25-30%) |

| 15 - 20 | 40% → 100% | Flush polar impurities |

TLC Visualization:

-

UV (254 nm): Strong absorbance due to the PMB and Sulfonamide aromatic rings.[1][2]

-

Stain: KMnO₄ (PMB oxidizes easily) or Phosphomolybdic Acid (PMA).[1][2]

Quality Control & Validation

Verify the identity and purity using the following markers.

1. ¹H-NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

2. HPLC Purity Check:

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

-

Note: Do not use high concentrations of TFA in the mobile phase to avoid on-column degradation during long runs.[2] Formic acid is safer.[1][2]

Decision Matrix for Purification

Figure 2: Decision matrix for selecting the appropriate purification workflow based on physical state.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for solvent systems and general sulfonamide handling). [1]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1][2][3] (Authoritative source on PMB stability and cleavage conditions). [1]

-

Hamid, M. H. S. A., et al. (2009).[1][2][8] "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, 131(5), 1766–1774.[1] (Provides context on sulfonamide alkylation and purification of similar N-alkyl derivatives).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6460303, this compound.[1][2] (Verification of chemical structure and identifiers). [1]

Sources

- 1. PubChemLite - this compound (C10H15NO3S) [pubchemlite.lcsb.uni.lu]

- 2. N-methoxy-4-methylbenzenesulfonamide | C8H11NO3S | CID 15008723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kiesslinglab.com [kiesslinglab.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

Application Note: Cell-Based Assay Development for N-(4-methoxybenzyl)-N-methylmethanesulfonamide

This Application Note is designed for researchers and assay development scientists characterizing N-(4-methoxybenzyl)-N-methylmethanesulfonamide (CAS 34825-81-5).

This compound represents a class of N-protected sulfonamides often utilized in medicinal chemistry as lipophilic prodrugs, chemical intermediates, or specific inhibitors of enzymes such as Gamma-Secretase or Carbonic Anhydrase . The presence of the p-methoxybenzyl (PMB) group on the sulfonamide nitrogen significantly alters its physicochemical properties (increasing LogP) and metabolic profile compared to the free sulfonamide.

Introduction & Scientific Rationale

This compound is a structural probe often encountered in early-stage drug discovery libraries. Its core features—a methanesulfonamide "warhead" masked by a lipophilic PMB group—present unique challenges and opportunities in assay development.

Why Develop Assays for This Scaffold?

-

Prodrug Validation (Metabolic Bioactivation): The PMB group is classically used as a protecting group in organic synthesis but is also susceptible to oxidative cleavage by Cytochrome P450 enzymes (CYPs) in vivo. A key objective is to determine if the compound acts as a prodrug , releasing the active N-methylmethanesulfonamide intracellularly.

-

Target Engagement: Sulfonamide derivatives are privileged structures for inhibiting Carbonic Anhydrases (CAs) , Gamma-Secretase , and BACE1 . The bulky PMB group may occupy specific hydrophobic pockets (e.g., S1' subsite) or prevent binding until metabolized.

-

Cytotoxicity Profiling: Sulfonamides can exhibit off-target cytotoxicity. Establishing a therapeutic window is critical.

Mechanism of Action & Assay Strategy

The primary biological variable for this compound is the stability of the N-PMB bond . In a cellular environment, this bond is liable to oxidative dealkylation, primarily driven by CYP enzymes (e.g., CYP3A4).

Bioactivation Pathway (Hypothesis for Assay Design)

The compound enters the cell via passive diffusion (high lipophilicity). Inside, it may undergo:

-

Direct Binding: The intact molecule binds a hydrophobic target (e.g., Gamma-Secretase).

-

Metabolic Activation: CYP-mediated hydroxylation of the benzylic carbon leads to an unstable hemiaminal, which collapses to release p-anisaldehyde and the free N-methylmethanesulfonamide.

Figure 1: Proposed metabolic bioactivation pathway of this compound. The assay must distinguish between the parent activity and the metabolite activity.

Experimental Protocols

Protocol A: Metabolic Stability & Intracellular Accumulation

Objective: Determine if the PMB group is cleaved in metabolically active cells (HepG2) versus non-metabolic cells (CHO or HEK293).

Materials:

-

Cell Lines: HepG2 (High CYP activity), HEK293 (Low CYP control).

-

Compound: 10 mM stock in DMSO.

-

Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow:

-

Seeding: Seed HepG2 and HEK293 cells at

cells/well in 24-well plates. Allow attachment for 24h. -

Dosing: Prepare a 10 µM working solution of the compound in culture media (final DMSO < 0.5%). Add 500 µL per well.

-

Time Course: Incubate at 37°C. Harvest supernatants and cell lysates at T=0, 1h, 4h, and 24h.

-

Lysis: Wash cells 2x with cold PBS. Add 200 µL methanol:water (80:20) to lyse and precipitate proteins.

-

-

Extraction: Centrifuge lysates at 14,000 x g for 10 min. Collect supernatant for LC-MS.

-

Quantification: Monitor MRM transitions for:

-

Parent (34825-81-5): [M+H]+ 230.1 → Fragments (check for tropylium ion 121.1).

-

Metabolite (N-methylmethanesulfonamide): [M+H]+ ~110.0.

-

Data Interpretation:

-

If Parent decreases in HepG2 but not HEK293, the compound is a prodrug .

-

If Parent remains stable in both, the intact molecule is the active species .

Protocol B: High-Content Cytotoxicity Profiling

Objective: Establish the IC50 for cell viability to define the "safe" range for functional assays.

Materials:

-

Reagent: CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo).

-

Plate: 384-well black/clear bottom tissue culture plate.

Step-by-Step Workflow:

-

Dispensing: Use an acoustic dispenser (e.g., Echo 550) to spot compound into dry plates (10-point dose response, 100 µM to 0.5 nM).

-

Cell Addition: Dispense 1,000 cells/well (HeLa or MCF-7) in 25 µL media.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Detection: Add 25 µL CellTiter-Glo reagent. Shake for 2 min. Incubate 10 min at RT.

-

Readout: Measure Luminescence (Integration time: 0.5s).

Data Analysis: Normalize data to DMSO control (100% viability) and Bortezomib/Staurosporine control (0% viability). Fit using a 4-parameter logistic equation.

| Parameter | Acceptance Criteria |

| Z' Factor | > 0.5 |

| Signal/Background | > 30 |

| DMSO Tolerance | Cells viable up to 0.5% DMSO |

Functional Reporter Assay (Target Engagement)

Context: Assuming the sulfonamide targets a stress pathway or transcriptional regulator (common for this class).

Assay Type: NF-kB Luciferase Reporter Assay (TNF-alpha induced). Rationale: Sulfonamides often modulate inflammatory signaling. This assay detects if the compound inhibits NF-kB translocation/activation.

Figure 2: Workflow for NF-kB functional reporter assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Compound Precipitation | High lipophilicity of PMB group. | Do not exceed 50 µM in aqueous media. Ensure DMSO < 0.5%. Use BSA (0.1%) in media to solubilize. |

| High Background in MS | Ion suppression from media salts. | Use a desalting column or solid-phase extraction (SPE) before LC-MS injection. |

| Variable IC50 | Evaporation in outer wells (Edge Effect). | Use thermal seals and fill edge wells with PBS. |

| Lack of Potency | Compound is not metabolized to active form. | If the free sulfonamide is the active drug, ensure the cell line expresses necessary CYPs (or add S9 fraction). |

References

-

PubChem. (n.d.).[1] this compound (CAS 34825-81-5) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Scott, W. L., et al. (2003). Sulfonamide derivatives as inhibitors of Gamma-Secretase. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide pharmacophores in secretase inhibition).

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on metabolic cleavage of amide/sulfonamide protecting groups).

Sources

Application Note: N-(4-methoxybenzyl)-N-methylmethanesulfonamide as a Pharmacophore Delivery Tool

This Application Note and Protocol Guide details the utility of N-(4-methoxybenzyl)-N-methylmethanesulfonamide (CAS: 34825-81-5) as a specialized tool compound in medicinal chemistry and pharmacology.

Executive Summary

This compound is a strategic "masked" building block used in the development of small-molecule therapeutics. Structurally, it consists of an N-methylmethanesulfonamide core protected by a para-methoxybenzyl (PMB) group.

In pharmacology and drug discovery, this compound serves two critical functions:

-

Synthetic Chaperone: It enables the precise introduction of the

-methylmethanesulfonamide motif—a bioisostere of acetamide found in triptans (e.g., Sumatriptan) and antiarrhythmics—into complex scaffolds without interfering with sensitive functional groups. -

Metabolic Probe: It acts as a reference substrate for oxidative

-dealkylation studies, mimicking the metabolic clearance of benzyl-substituted drugs by Cytochrome P450 enzymes (specifically CYP3A4).

Technical Profile & Pharmacological Relevance[1][2][3][4]

Chemical Identity[5]

-